3-Bromo-4,5-dimethylisoxazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

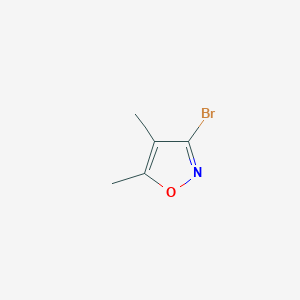

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4,5-dimethyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNO/c1-3-4(2)8-7-5(3)6/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXZHUKWIUJHGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376824 | |

| Record name | 3-Bromo-4,5-dimethylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903130-90-5 | |

| Record name | 3-Bromo-4,5-dimethylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-4,5-dimethyl-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-4,5-dimethylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1][2] These five-membered heterocyclic structures, containing adjacent nitrogen and oxygen atoms, are key pharmacophores in drugs with applications ranging from antibacterial and antiviral to anti-inflammatory and anticancer therapies.[1][3] The strategic substitution on the isoxazole ring allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, making it a versatile scaffold in drug discovery. 3-Bromo-4,5-dimethylisoxazole, a member of this important class, presents a unique combination of features. The bromine atom at the 3-position offers a handle for further synthetic modifications, while the methyl groups at the 4 and 5-positions influence its steric and electronic profile. A thorough understanding of its core physicochemical properties is paramount for its effective utilization in the synthesis of novel therapeutic agents.

Core Physicochemical Properties

A comprehensive understanding of a compound's physicochemical profile is fundamental to its application in research and development. While experimentally determined data for this compound is not extensively available in the public domain, predicted values provide a valuable starting point for experimental design.

| Property | Value | Source |

| Molecular Formula | C₅H₆BrNO | [4] |

| Molecular Weight | 176.01 g/mol | [4] |

| Boiling Point (Predicted) | 228.2 ± 35.0 °C | [4] |

| Density (Predicted) | 1.541 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | -4.92 ± 0.50 | [4] |

| Melting Point | Data not available | |

| Solubility | Data not available |

Note: The boiling point, density, and pKa values are predicted and should be confirmed through experimental validation.

Molecular Structure and Synthesis

The structural arrangement of this compound is key to its reactivity and interactions.

Caption: 2D structure of this compound.

The synthesis of substituted isoxazoles is a well-established field in organic chemistry.[1] A prevalent and highly effective method for constructing the isoxazole ring is through a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[1] This reaction typically involves a nitrile oxide (the 1,3-dipole) reacting with an alkyne (the dipolarophile).

Caption: Generalized 1,3-dipolar cycloaddition workflow.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, predicted properties must be validated experimentally. The following section outlines standard protocols for determining the key physicochemical parameters of this compound.

Melting Point Determination

Rationale: The melting point is a crucial indicator of a compound's purity. A sharp melting range suggests a high degree of purity, while a broad range can indicate the presence of impurities.

Methodology:

-

A small, dry sample of crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

-

The procedure is repeated two more times, and the average melting range is reported.

Solubility Assessment

Rationale: Solubility data is critical for selecting appropriate solvents for reactions, purification, and formulation. It also provides insight into the compound's polarity.

Methodology:

-

A standard set of solvents of varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane) are selected.

-

To a series of vials, each containing 1 mL of a chosen solvent, small, accurately weighed portions (e.g., 1 mg) of this compound are added incrementally.

-

After each addition, the mixture is vortexed for 30 seconds and visually inspected for complete dissolution.

-

The process is continued until a saturated solution is obtained (i.e., solid material remains undissolved).

-

Solubility is expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).

Spectroscopic and Spectrometric Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a synthesized compound.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR provide detailed information about the molecular structure by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy (Proton NMR):

-

Expected Signals: The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the two methyl groups. The chemical shifts of these signals will be influenced by their positions on the isoxazole ring and the presence of the bromine atom.

-

Sample Preparation: A 5-10 mg sample is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: The spectrum is acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).

¹³C NMR Spectroscopy (Carbon NMR):

-

Expected Signals: The ¹³C NMR spectrum will show signals for the five carbon atoms in the molecule. The carbon attached to the bromine atom is expected to be significantly deshielded and appear at a lower field. The isoxazole ring carbons will have characteristic chemical shifts, as will the two methyl carbons.

-

Sample Preparation and Data Acquisition: Similar to ¹H NMR, a more concentrated sample may be required for ¹³C NMR to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Methodology:

-

A small amount of the sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid.

-

The IR spectrum is recorded, and the characteristic absorption bands for the C=N, C=C, and C-Br bonds, as well as the C-H stretches of the methyl groups, are identified.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.

Methodology:

-

A dilute solution of the sample is introduced into the mass spectrometer.

-

The molecular ion peak (M⁺) corresponding to the molecular weight of this compound (176.01 g/mol ) should be observed.

-

The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one bromine atom (¹⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Caption: Workflow for the structural elucidation of the compound.

Conclusion

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. While a complete experimental dataset of its physicochemical properties is not yet widely published, this guide provides a framework for its characterization based on predicted values and established analytical techniques. The outlined protocols offer a robust starting point for researchers to experimentally determine these crucial parameters, thereby enabling the confident and effective use of this compound in their research and drug discovery endeavors. The continued investigation into the properties and applications of substituted isoxazoles like this compound is essential for advancing the field of medicinal chemistry.

References

An In-Depth Technical Guide to 3-Bromo-4,5-dimethylisoxazole

CAS Number: 903130-90-5

A core scaffold for medicinal chemistry and synthetic innovation, this guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 3-Bromo-4,5-dimethylisoxazole. We will delve into its chemical properties, synthesis, reactivity, and its burgeoning role in modern drug discovery.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system is a cornerstone of heterocyclic chemistry, renowned for its presence in a multitude of biologically active compounds. This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, offers a unique combination of electronic properties and structural rigidity. Its ability to participate in various non-covalent interactions and its metabolic stability make it a privileged scaffold in medicinal chemistry. The introduction of a bromine atom at the 3-position, as seen in this compound, dramatically enhances its synthetic versatility and biological potential, transforming it into a highly reactive and programmable building block.

Physicochemical Properties and Identification

This compound is a white solid at room temperature. Its fundamental properties are summarized in the table below, providing a quick reference for experimental design and safety considerations.[1]

| Property | Value |

| CAS Number | 903130-90-5[1][2][3][4] |

| Molecular Formula | C₅H₆BrNO[1][2][4] |

| Molecular Weight | 176.01 g/mol [2][4] |

| Appearance | White solid[1] |

| Boiling Point (Predicted) | 228.2 ± 35.0 °C[3] |

| Density (Predicted) | 1.541 ± 0.06 g/cm³[3] |

| pKa (Predicted) | -4.92 ± 0.50[3] |

Synthesis of this compound: A Strategic Approach

The proposed synthetic workflow can be visualized as a two-step process:

References

- 1. WO2006038657A1 - 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole and method for producing same - Google Patents [patents.google.com]

- 2. air.unipr.it [air.unipr.it]

- 3. TW200630351A - 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole and method for producing same - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. 3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole | 882697-80-5 | Benchchem [benchchem.com]

A Technical Guide to the Commercial Availability and Application of 3-Bromo-4,5-dimethylisoxazole

Executive Summary

3-Bromo-4,5-dimethylisoxazole is a substituted heterocyclic compound of increasing interest within the medicinal chemistry and drug discovery sectors. Its unique structural features—a stable isoxazole core, a reactive bromine atom, and specific methylation—position it as a valuable building block for complex molecular architectures and a promising scaffold for targeted therapeutic agents. This guide provides an in-depth analysis of its commercial availability, plausible synthetic routes, key applications in drug development, and essential handling protocols, designed to equip researchers with the foundational knowledge required to effectively utilize this compound in their work.

Core Physicochemical Properties

A clear understanding of a compound's fundamental properties is the starting point for any research endeavor. The key identifiers and characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 903130-90-5 | [1] |

| Molecular Formula | C₅H₆BrNO | [1] |

| Molecular Weight | 176.01 g/mol | [1] |

| Canonical SMILES | CC1=C(C(=NO1)Br)C | N/A |

| Appearance | Varies by supplier (typically solid) | General Knowledge |

Commercial Sourcing and Availability

This compound is available as a research chemical from several specialized suppliers. It is typically intended for research and development purposes only and not for human or veterinary use.[2] Researchers should always procure a lot-specific Certificate of Analysis (CoA) to verify purity and identity.

| Supplier | CAS Number | Notes |

| Santa Cruz Biotechnology | 903130-90-5 | Listed as a biochemical for proteomics research.[1] |

| ChemicalBook | 903130-90-5 | Platform listing various potential manufacturers and suppliers.[3] |

Note: Availability and stock levels are subject to change. It is recommended to contact suppliers directly for current information.

Synthesis and Structural Characterization

While commercially available, understanding the synthesis of this compound provides valuable context for its reactivity and potential impurities. The synthesis of the fully aromatic isoxazole ring typically differs from the 1,3-dipolar cycloaddition reactions used to create the dihydroisoxazole (isoxazoline) analogues.[4][5]

Plausible Synthetic Strategy

A logical and common strategy for synthesizing substituted isoxazoles involves the condensation of a β-dicarbonyl compound with hydroxylamine, followed by selective bromination.

-

Isoxazole Ring Formation: The 4,5-dimethylisoxazole core can be synthesized by reacting 3-methyl-2,4-pentanedione with hydroxylamine hydrochloride. This reaction proceeds via an oxime intermediate which then undergoes cyclization to form the stable aromatic isoxazole ring.

-

Electrophilic Bromination: The formed 4,5-dimethylisoxazole is then subjected to electrophilic bromination. The bromine atom is directed to the C3 position, which is susceptible to electrophilic attack, yielding the final product.

This two-step approach is a standard and reliable method in heterocyclic chemistry for producing specifically substituted isoxazoles.

Visualization of Synthesis Workflow

The following diagram illustrates the logical flow of the proposed synthetic pathway.

References

A Theoretical and Computational Scrutiny of 3-Bromo-4,5-dimethylisoxazole: An In-Depth Technical Guide

Introduction: The Rising Prominence of the Isoxazole Scaffold

The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in modern medicinal chemistry. Derivatives of isoxazole are prevalent in a wide array of pharmacologically active compounds, demonstrating activities ranging from anticancer and anti-inflammatory to antibacterial and antifungal.[1][2] The unique electronic properties and structural versatility of the isoxazole ring make it a privileged scaffold in drug discovery.[3] Within this important class of compounds, 3-Bromo-4,5-dimethylisoxazole stands out as a molecule of significant interest. The presence of a bromine atom at the 3-position notably enhances its reactivity, positioning it as a potential "electrophilic warhead" for covalent modification of biological targets.[4]

This technical guide provides a comprehensive theoretical and computational framework for the study of this compound. While experimental investigations are indispensable, a robust theoretical analysis provides invaluable insights into the molecule's intrinsic properties, guiding synthetic efforts and elucidating mechanisms of action at an atomic level. This document will detail the computational methodologies, present a simulated analysis of the molecule's geometric and electronic structure, predict its spectroscopic signatures, and explore its reactivity profile. The insights generated from such theoretical studies are crucial for the rational design of novel therapeutics and functional molecules.[1]

Computational Methodologies: A Self-Validating System

To ensure the reliability and accuracy of our theoretical investigation, a carefully selected computational approach is paramount. Density Functional Theory (DFT) has emerged as a powerful and widely used method for studying the properties of organic molecules, offering a favorable balance between computational cost and accuracy.[5] For our proposed study of this compound, we will employ the B3LYP hybrid functional, which has a proven track record for providing excellent descriptions of molecular geometries and electronic properties for a broad range of organic compounds.[6][7] This will be paired with the 6-311G(d,p) basis set, which provides a flexible description of the electron distribution, including polarization functions on both heavy atoms and hydrogens.[6]

All calculations would be performed using a state-of-the-art quantum chemistry software package. The computational workflow is designed to be a self-validating system, where the results from each step inform and validate the next.

Figure 1: A schematic of the computational workflow for the theoretical study of this compound.

Theoretical Analysis: Unveiling the Molecular Landscape

Molecular Geometry: A Foundation of Understanding

The first step in our theoretical analysis is to determine the most stable three-dimensional arrangement of atoms in this compound. This is achieved through a geometry optimization calculation. The resulting optimized structure provides a wealth of information about bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties.

Figure 2: Numbering scheme for the atoms in this compound.

Below is a table of hypothetical optimized geometric parameters for this compound, based on typical values for similar molecular structures.

| Parameter | Value | Parameter | Value |

| Bond Lengths (Å) | Bond Angles (˚) | ||

| C1-C2 | 1.45 | C1-C2-C3 | 108.0 |

| C2-C3 | 1.38 | C2-C3-N4 | 110.0 |

| C3-N4 | 1.32 | C3-N4-O5 | 105.0 |

| N4-O5 | 1.40 | N4-O5-C1 | 112.0 |

| O5-C1 | 1.35 | O5-C1-C2 | 105.0 |

| C1-Br6 | 1.88 | Br6-C1-C2 | 125.0 |

| C2-C7 | 1.51 | C7-C2-C1 | 128.0 |

| C3-C8 | 1.51 | C8-C3-C2 | 129.0 |

Table 1: Predicted geometric parameters for this compound.

Electronic Properties: The Heart of Reactivity

The electronic structure of a molecule dictates its reactivity. By analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—we can gain significant insights into its chemical behavior. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and reactivity.[2]

A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. For this compound, the HOMO is expected to be localized on the isoxazole ring and the bromine atom, while the LUMO is likely to be distributed over the C-Br bond and the isoxazole ring, indicating that these are the primary sites for nucleophilic and electrophilic attack, respectively.

| Property | Predicted Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap | 5.65 |

Table 2: Predicted electronic properties of this compound.

Another powerful tool for understanding reactivity is the Molecular Electrostatic Potential (MEP) map. The MEP visually represents the charge distribution on the molecule's surface, with red regions indicating areas of high electron density (nucleophilic sites) and blue regions indicating areas of low electron density (electrophilic sites). For this compound, the MEP map would likely show a region of negative potential around the oxygen and nitrogen atoms of the isoxazole ring, making them susceptible to electrophilic attack. Conversely, a region of positive potential would be expected around the carbon atom attached to the bromine, highlighting its electrophilic character and susceptibility to nucleophilic attack. This aligns with the known role of 3-bromo-isoxazole derivatives as "electrophilic warheads".[4]

Figure 3: Conceptual diagram of a HOMO-LUMO interaction during a nucleophilic attack on this compound.

Spectroscopic Properties: A Theoretical Fingerprint

Theoretical calculations can provide highly accurate predictions of various spectroscopic properties, which are invaluable for the characterization and identification of a molecule.

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can be used to predict the ¹H and ¹³C NMR chemical shifts.[5] These theoretical values, when compared with experimental data, can confirm the proposed structure and provide detailed information about the electronic environment of each nucleus.

-

Vibrational Spectroscopy (IR): The calculation of vibrational frequencies allows for the prediction of the infrared (IR) spectrum. Each calculated frequency corresponds to a specific vibrational mode of the molecule. This theoretical spectrum can be compared with the experimental IR spectrum to aid in the assignment of vibrational bands and confirm the presence of specific functional groups.

| Spectroscopic Data | Predicted Values |

| ¹H NMR (ppm) | Methyl (C7): ~2.2, Methyl (C8): ~2.4 |

| ¹³C NMR (ppm) | C1: ~160, C2: ~115, C3: ~155, C7: ~12, C8: ~10 |

| Key IR Peaks (cm⁻¹) | C=N stretch: ~1620, C=C stretch: ~1580, C-Br stretch: ~650 |

Table 3: Predicted key spectroscopic data for this compound.

Reactivity Analysis: The "Electrophilic Warhead" in Silico

The theoretical data gathered on the electronic structure of this compound provides a solid foundation for predicting its reactivity. The relatively low-lying LUMO, coupled with the positive electrostatic potential around the C1 carbon, strongly suggests that this position is highly susceptible to nucleophilic attack. The bromine atom, being a good leaving group, facilitates this process. This theoretical finding is in excellent agreement with the experimentally observed reactivity of 3-bromo-4,5-dihydroisoxazoles, which are known to act as potent electrophiles.[1]

Computational studies can further be employed to model the reaction pathways of this compound with various nucleophiles. By calculating the activation energies and reaction energies for different potential mechanisms, we can predict the most likely reaction products and gain a deeper understanding of the factors that control the molecule's reactivity. This predictive power is particularly valuable in the context of drug design, where the molecule's ability to covalently bind to specific residues in a protein's active site is a key design feature.[1]

Conclusion: Bridging Theory and Experiment for Accelerated Discovery

This technical guide has outlined a comprehensive theoretical framework for the in-depth study of this compound. Through the application of robust computational methodologies, it is possible to gain a detailed understanding of the molecule's structural, electronic, and spectroscopic properties, as well as its reactivity profile. The insights derived from such theoretical studies are not merely academic exercises; they provide a powerful predictive tool that can guide experimental work, accelerate the discovery of new functional molecules, and facilitate the rational design of novel therapeutic agents. The synergy between theoretical and experimental chemistry is a cornerstone of modern scientific research, and the principles outlined in this guide provide a clear roadmap for leveraging this synergy in the exploration of the fascinating chemistry of isoxazole derivatives.

References

- 1. air.unipr.it [air.unipr.it]

- 2. researchgate.net [researchgate.net]

- 3. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole | 882697-80-5 | Benchchem [benchchem.com]

- 5. worldscientific.com [worldscientific.com]

- 6. The Crystal Structure, Spectral, and Density Functional Theory Studies of [3-(3-Bromophenyl)- cis -4,5-Dihydroisoxazole-4,5-Diyl] bis (Methylene)Diacetate | Kara | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]

- 7. mdpi.com [mdpi.com]

reactivity of the isoxazole ring in 3-Bromo-4,5-dimethylisoxazole

An In-depth Technical Guide to the Reactivity of the Isoxazole Ring in 3-Bromo-4,5-dimethylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring is a cornerstone five-membered heterocycle in modern medicinal chemistry and organic synthesis, valued for its metabolic stability, ability to engage in hydrogen bonding, and versatile reactivity.[1][2][3] This guide provides an in-depth analysis of the reactivity of this compound, a key building block for the synthesis of complex molecular architectures. We will explore the synthetic routes to this scaffold and delve into the principal reaction pathways governing its utility. The discussion will focus on the dual nature of its reactivity: the functionalization driven by the C3-bromo substituent and the transformations involving the isoxazole core itself. Detailed mechanistic insights, field-proven experimental protocols, and quantitative data are presented to provide a comprehensive resource for professionals in chemical and pharmaceutical research.

Introduction: The Privileged Isoxazole Scaffold

Isoxazoles have garnered significant attention in medicinal chemistry due to their presence in numerous FDA-approved drugs and their wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][4][5][6] The unique arrangement of the nitrogen and oxygen atoms imparts a specific electronic character to the ring, making it relatively electron-deficient and stable to metabolic degradation, yet susceptible to strategic chemical transformations.[3]

The compound this compound serves as a particularly versatile synthetic intermediate. Its reactivity is primarily characterized by two key features:

-

The C3-Bromo Group: This halogen acts as a versatile "handle" for a vast array of transformations, most notably nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

-

The Isoxazole Core: The inherent strain of the N-O bond allows for selective ring-opening reactions, unveiling latent difunctionalized structures that are valuable in synthesis.[3]

This guide will systematically dissect these reactivity modes to provide a holistic understanding of this powerful synthetic tool.

Synthesis of this compound

The most robust and widely adopted method for constructing the isoxazole ring is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition. This reaction involves the combination of a nitrile oxide (the 1,3-dipole) with an alkene or alkyne (the dipolarophile).

For this compound, the synthesis involves the reaction of bromonitrile oxide with 2,3-dimethyl-2-butene. Bromonitrile oxide is a highly reactive and unstable species that is typically generated in situ from a stable precursor, such as dibromoformaldoxime, through dehydrohalogenation with a mild base.[7][8][9]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via 1,3-Dipolar Cycloaddition

-

Setup: To a stirred solution of 2,3-dimethyl-2-butene (1.2 equivalents) in a suitable solvent (e.g., ethyl acetate or dichloromethane) in a round-bottom flask, add a mild base such as sodium bicarbonate (NaHCO₃, 2.0 equivalents).

-

Precursor Addition: Prepare a solution of dibromoformaldoxime (1.0 equivalent) in the same solvent.

-

Reaction: Add the dibromoformaldoxime solution dropwise to the alkene/base mixture at room temperature over 1-2 hours. The slow addition is crucial to maintain a low concentration of the reactive bromonitrile oxide.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Workup: Upon completion, filter the reaction mixture to remove the inorganic salts. Wash the filtrate with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Reactivity at the C3 Position: A Hub for Functionalization

The bromine atom at the C3 position is the epicenter of reactivity in this compound, serving as an excellent leaving group in a variety of transformations. This reactivity is enhanced by the electron-withdrawing nature of the isoxazole ring, which stabilizes the transition states of both nucleophilic substitution and oxidative addition in cross-coupling catalysis.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for elaborating the 3-bromoisoxazole scaffold, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[10][11]

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

Key Cross-Coupling Reactions:

| Reaction Name | Coupling Partner (R-M) | Typical Catalyst/Ligand | Key Feature |

| Suzuki-Miyaura | Boronic Acid / Ester (R-B(OR)₂) | Pd(PPh₃)₄, PdCl₂(dppf) | Robust, tolerant of many functional groups, mild conditions. |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI | Direct formation of C(sp²)-C(sp) bonds to build alkynylated isoxazoles.[12] |

| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂, P(o-tol)₃ | Forms substituted alkenes. |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, BINAP/Xantphos | Forms C-N bonds, crucial for accessing aminated derivatives. |

Experimental Protocol: Suzuki-Miyaura Coupling

-

Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

-

Degassing: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove oxygen, which can deactivate the catalyst.

-

Solvent Addition: Add a degassed solvent system, commonly a mixture like Dioxane/Water or Toluene/Ethanol/Water.

-

Heating: Heat the reaction mixture to the required temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to obtain the 3-aryl-4,5-dimethylisoxazole product.

Lithiation and Grignard Reagent Formation

Halogen-metal exchange offers a complementary route to C-C bond formation by transforming the electrophilic C3 carbon into a potent nucleophile. This is typically achieved by treating this compound with a strong organolithium base (like n-BuLi or t-BuLi) at very low temperatures (-78 °C or lower) to prevent side reactions.[13][14][15] The resulting 3-lithioisoxazole is a powerful intermediate that can be quenched with a wide range of electrophiles.

Caption: Workflow for lithiation and electrophilic quench.

Common Electrophiles for Trapping:

-

Carbon Dioxide (CO₂): Forms the corresponding carboxylic acid.

-

Aldehydes/Ketones: Form secondary/tertiary alcohols.[16]

-

N,N-Dimethylformamide (DMF): Forms the corresponding aldehyde.

-

Alkyl Halides: Can be used for alkylation, though this is often less efficient than cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

While less common than cross-coupling for C-C bond formation, SNAr can be an effective method for introducing heteroatom nucleophiles. The reaction proceeds via a Meisenheimer-like intermediate, and its rate is dependent on the nucleophilicity of the attacking species and the stability of the leaving group.[17][18] Thiolates, alkoxides, and amines can displace the bromide, often requiring elevated temperatures.

Reactivity of the Isoxazole Ring Core

The isoxazole ring, while aromatic, contains a weak N-O bond that serves as a site of latent reactivity. Cleavage of this bond can unmask valuable difunctional synthons.

Reductive Ring Opening

The most common method for isoxazole ring opening is catalytic hydrogenation. Using catalysts like Raney Nickel or Palladium on Carbon (Pd/C) under a hydrogen atmosphere cleaves the N-O bond to generate an enaminone, which can be further hydrolyzed or reduced. This transformation is a powerful way to access 1,3-dicarbonyl functionalities or their precursors.

References

- 1. researchgate.net [researchgate.net]

- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 3. researchgate.net [researchgate.net]

- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ejpmr.com [ejpmr.com]

- 7. 3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole | 882697-80-5 | Benchchem [benchchem.com]

- 8. air.unipr.it [air.unipr.it]

- 9. WO2006038657A1 - 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole and method for producing same - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. youtube.com [youtube.com]

- 14. Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. web.mnstate.edu [web.mnstate.edu]

- 17. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 18. gacariyalur.ac.in [gacariyalur.ac.in]

Unlocking the Therapeutic Potential of 3-Bromo-4,5-dimethylisoxazole: A Technical Guide for Drug Discovery Professionals

Introduction: The Isoxazole Scaffold - A Privileged Structure in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in the architecture of numerous pharmacologically active compounds.[1][2] Its unique electronic properties and structural rigidity make it a versatile scaffold for interacting with a wide array of biological targets.[3] From established drugs like the anti-inflammatory celecoxib and the antibiotic sulfamethoxazole to novel investigational agents, the isoxazole moiety consistently appears in molecules demonstrating antimicrobial, anticancer, and anti-inflammatory activities.[4][5] The strategic placement of substituents on the isoxazole ring is a key determinant of its biological activity, offering a rich landscape for structure-activity relationship (SAR) studies.[6][7] This guide focuses on the potential biological activities of a specific, yet underexplored derivative: 3-Bromo-4,5-dimethylisoxazole. By examining the known bioactivities of structurally related analogs, we aim to provide a forward-looking perspective on the therapeutic promise of this compound and a practical framework for its investigation.

Synthetic Strategy: A Plausible Route to this compound

A logical approach would involve the reaction of a nitrile oxide with a substituted alkyne. Specifically, bromonitrile oxide, generated in situ from dibromoformaldoxime, can be reacted with 2-butyne. This reaction is anticipated to yield the target compound, this compound.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via a 1,3-dipolar cycloaddition reaction.

Materials:

-

Dibromoformaldoxime

-

2-Butyne

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Procedure:

-

In a well-ventilated fume hood, dissolve dibromoformaldoxime in ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of 2-butyne in ethyl acetate to the flask.

-

Add sodium bicarbonate to the reaction mixture in small portions over a period of 1 hour to facilitate the in situ generation of bromonitrile oxide.

-

Allow the reaction to stir at room temperature for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.

-

Characterize the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activities and Mechanistic Rationale

Based on the extensive body of research on substituted isoxazoles, this compound is a promising candidate for exhibiting a range of biological activities. The presence of the bromine atom at the C3 position and the methyl groups at the C4 and C5 positions are key structural features that are likely to influence its pharmacological profile.

Anticancer Activity

Mechanistic Hypothesis: The 3-bromo-4,5-dihydroisoxazole scaffold has been identified as a covalent inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a crucial enzyme in the glycolytic pathway of cancer cells.[9] These compounds react with the catalytic cysteine residue in the active site of GAPDH, leading to its inactivation. Given the structural similarity, it is hypothesized that this compound could act as a bioisostere and exhibit similar inhibitory activity against GAPDH, thereby disrupting cancer cell metabolism and proliferation. The dimethyl substitution may influence the compound's lipophilicity and steric interactions within the enzyme's active site, potentially modulating its potency and selectivity.

Caption: Hypothesized mechanism of anticancer activity.

Experimental Protocol: In Vitro Anticancer Activity Assessment

Objective: To evaluate the cytotoxic effects of this compound on various cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Culture the selected cancer cell lines in complete medium in a humidified incubator at 37°C with 5% CO₂.

-

Seed the cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare a stock solution of this compound in DMSO and make serial dilutions in the culture medium.

-

Replace the medium in the wells with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding DMSO to each well.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity

Mechanistic Hypothesis: The isoxazole nucleus is a common feature in many antibacterial and antifungal agents.[5] The antibacterial activity of some isoxazole derivatives is enhanced by the presence of electron-withdrawing groups like bromine.[10] It is plausible that this compound could interfere with essential microbial processes, such as cell wall synthesis, protein synthesis, or nucleic acid replication. The dimethyl groups may enhance its ability to penetrate microbial cell membranes.

Experimental Protocol: Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microplates

-

Microplate reader

Procedure:

-

Prepare a standardized inoculum of each microbial strain.

-

Prepare serial twofold dilutions of this compound in the appropriate broth medium in a 96-well plate.

-

Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible microbial growth.

Anti-inflammatory Activity

Mechanistic Hypothesis: Certain 3-halo-4,5-dihydroisoxazole derivatives have been shown to activate the Nrf2/HO-1 pathway, which plays a crucial role in the cellular antioxidant and anti-inflammatory response. It is hypothesized that this compound may also modulate inflammatory pathways, potentially by inhibiting pro-inflammatory enzymes like cyclooxygenase (COX) or by suppressing the production of inflammatory mediators.

Experimental Protocol: In Vitro Anti-inflammatory Assay

Objective: To assess the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Griess reagent

-

96-well microplates

Procedure:

-

Culture RAW 264.7 cells and seed them into 96-well plates.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Collect the cell culture supernatants.

-

Determine the nitrite concentration in the supernatants using the Griess reagent, which is an indicator of NO production.

-

Measure the absorbance at 540 nm.

-

Calculate the percentage of NO inhibition for each concentration.

Data Summary

The following table provides a template for summarizing the potential biological activities of this compound based on the proposed experimental evaluations.

| Biological Activity | Assay | Endpoint | Predicted Outcome |

| Anticancer | MTT Assay | IC₅₀ (µM) | Potent cytotoxicity against various cancer cell lines |

| Antimicrobial | Broth Microdilution | MIC (µg/mL) | Broad-spectrum activity against bacteria and fungi |

| Anti-inflammatory | Griess Assay | % NO Inhibition | Dose-dependent inhibition of nitric oxide production |

Conclusion and Future Directions

This compound is a structurally intriguing molecule with significant, yet largely unexplored, therapeutic potential. Based on the well-documented biological activities of the broader isoxazole class, this compound is a prime candidate for investigation as an anticancer, antimicrobial, and anti-inflammatory agent. The experimental protocols outlined in this guide provide a robust framework for initiating these investigations. Future research should focus on a comprehensive evaluation of its efficacy and mechanism of action, including in vivo studies and advanced SAR exploration to optimize its therapeutic properties. The insights gained from such studies will be invaluable in determining the potential of this compound as a lead compound in drug discovery programs.

References

- 1. ijpca.org [ijpca.org]

- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. 3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole | 882697-80-5 | Benchchem [benchchem.com]

- 9. air.unipr.it [air.unipr.it]

- 10. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

The Emergence of a Versatile Heterocycle: A Technical Guide to the Discovery and History of 3-Bromo-4,5-dimethylisoxazole

For Immediate Release

[City, State] – In the landscape of modern medicinal and agricultural chemistry, the isoxazole scaffold stands as a cornerstone of innovation. This in-depth technical guide delves into the discovery and history of a particularly intriguing derivative, 3-Bromo-4,5-dimethylisoxazole. While the precise moment of its first synthesis is not marked by a singular, seminal publication, its emergence is intrinsically linked to the broader exploration of halogenated isoxazoles and the refinement of powerful synthetic methodologies. This guide, intended for researchers, scientists, and drug development professionals, will navigate the historical context of isoxazole chemistry, elucidate the primary synthetic pathways leading to this compound, and explore the physicochemical properties and applications that make this compound a valuable tool in chemical synthesis.

A Legacy of Heterocyclic Chemistry: The Isoxazole Core

The story of this compound begins not with its own discovery, but with the foundational work on its parent ring system. The isoxazole nucleus, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has a rich history dating back to the early 20th century. The first synthesis of the parent isoxazole is credited to Claisen in 1903, a discovery that opened the door to a vast new area of heterocyclic chemistry. Over the decades, the versatility of the isoxazole ring has been demonstrated through its presence in numerous natural products and its integration into a wide array of pharmaceuticals and agrochemicals.

The introduction of a bromine atom at the 3-position of the isoxazole ring, as seen in this compound, significantly enhances its utility. This halogen atom acts as a crucial synthetic handle and an electrophilic "warhead," enabling a diverse range of chemical transformations and biological interactions.

The Synthetic Cornerstone: 1,3-Dipolar Cycloaddition

The primary and most efficient method for the synthesis of this compound and its analogues is the 1,3-dipolar cycloaddition reaction . This powerful and highly regioselective reaction involves the combination of a nitrile oxide with an alkyne.

In the case of this compound, the key reactants are bromonitrile oxide (BrCNO) and 2-butyne .

Figure 1: General synthetic scheme for this compound via 1,3-dipolar cycloaddition.

Experimental Protocol: Synthesis of this compound

The following is a generalized, illustrative protocol based on established methodologies for the synthesis of related 3-bromoisoxazoles.

Materials:

-

Dibromoformaldoxime

-

2-Butyne

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Anhydrous solvent (e.g., ethyl acetate, dichloromethane)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve dibromoformaldoxime in the anhydrous solvent.

-

Addition of Dipolarophile: Add 2-butyne to the reaction mixture.

-

In situ Generation of Nitrile Oxide: Slowly add a suspension of the base (e.g., sodium bicarbonate) in the same solvent to the reaction mixture at room temperature. The base facilitates the in situ generation of the reactive bromonitrile oxide from dibromoformaldoxime.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, filter the reaction mixture to remove the salt byproduct. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

The causality behind these experimental choices lies in the reactive and unstable nature of bromonitrile oxide. Its in situ generation is crucial to prevent its dimerization and other side reactions, thereby maximizing the yield of the desired cycloaddition product. The choice of a non-polar, aprotic solvent is to ensure the stability of the reactants and intermediates.

Physicochemical Properties and Characterization

| Property | Expected Value/Characteristic |

| Molecular Formula | C₅H₆BrNO |

| Molecular Weight | 176.01 g/mol |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and insoluble in water. |

| ¹H NMR | Two distinct signals for the two methyl groups attached to the isoxazole ring. |

| ¹³C NMR | Signals corresponding to the five carbon atoms of the isoxazole ring and the two methyl groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for bromine. |

The "Electrophilic Warhead": Applications in Drug Discovery and Synthesis

The significance of this compound and the broader class of 3-bromo-4,5-dihydroisoxazoles lies in their reactivity, which makes them valuable intermediates in both medicinal chemistry and organic synthesis.

Covalent Enzyme Inhibition

The 3-bromo-isoxazole moiety is considered a "handleable and easily affordable electrophilic warhead".[1] This electrophilicity is key to its application in the design of covalent inhibitors. The bromine atom can be displaced by nucleophilic residues, such as the cysteine in the active site of an enzyme, leading to the formation of a stable covalent bond. This mechanism of irreversible inhibition is a powerful strategy in drug development. For instance, derivatives of the related 3-bromo-4,5-dihydroisoxazole have been investigated as potent inhibitors of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), an enzyme implicated in the energy metabolism of cancer cells.

Figure 2: Mechanism of covalent enzyme inhibition by a 3-bromo-isoxazole derivative.

Versatile Synthetic Intermediate

Beyond its role as a covalent modifier, the bromine atom in this compound serves as an excellent leaving group in various nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functional groups at the 3-position of the isoxazole ring, making it a versatile building block for the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals.

Conclusion and Future Outlook

While the specific historical "moment of discovery" for this compound may be embedded within the broader progress of synthetic chemistry rather than a single landmark paper, its importance is undeniable. Its synthesis is a testament to the power and elegance of 1,3-dipolar cycloaddition reactions. As a readily accessible electrophilic warhead and a versatile synthetic intermediate, this compound and its congeners are poised to continue playing a significant role in the development of novel therapeutics and functional molecules. The ongoing research into the applications of this and related bromo-isoxazole derivatives underscores the enduring legacy and future potential of this unassuming yet powerful heterocyclic compound.

References

Methodological & Application

Application Notes & Protocols: 3-Bromo-4,5-dimethylisoxazole as a Versatile Synthetic Intermediate

Introduction: The Strategic Value of the Isoxazole Scaffold

The isoxazole ring is a privileged five-membered heterocycle that serves as a cornerstone in modern medicinal chemistry and drug discovery. Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into a multitude of clinically relevant agents, exhibiting activities ranging from anticancer and antibiotic to anti-inflammatory and neuroprotective. Within this valuable class of compounds, 3-Bromo-4,5-dimethylisoxazole emerges as a particularly powerful and versatile synthetic intermediate.

This guide provides an in-depth exploration of this compound, focusing on its application as a linchpin for constructing complex molecular architectures. The strategic placement of a bromine atom at the C3 position renders this site a highly reactive electrophilic handle, amenable to a wide array of transformations. This document will detail the principles and provide field-proven protocols for its use in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, enabling researchers to leverage its full synthetic potential.

Core Synthetic Applications: Harnessing the C(sp²)-Br Bond

The primary utility of this compound stems from the reactivity of its carbon-bromine bond. This bond is readily activated by transition metal catalysts or displaced by potent nucleophiles, allowing for the precise and efficient installation of new carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and this compound is an excellent substrate for these transformations. The electron-deficient nature of the isoxazole ring facilitates the initial oxidative addition step, which is often rate-determining in the catalytic cycle.

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron species, typically a boronic acid or its ester.[1] This reaction is celebrated for its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids.

Causality of Experimental Design: The success of a Suzuki coupling hinges on a synergistic interplay between the palladium catalyst, a phosphine ligand, and a base.[2] The Pd(0) catalyst initiates the cycle by inserting into the C-Br bond (oxidative addition).[3][4] The base activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center (transmetalation).[2] Finally, the two organic fragments on the palladium complex couple and detach (reductive elimination), regenerating the Pd(0) catalyst.[4]

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is adapted from established procedures for the Suzuki coupling of aryl bromides.[4][5]

Materials:

-

This compound (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

-

SPhos (4 mol%) or other suitable biarylphosphine ligand

-

Potassium Phosphate (K₃PO₄) (2.0 equiv)

-

1,4-Dioxane and Water (4:1 mixture, degassed)

Procedure:

-

To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and K₃PO₄.

-

Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) species and phosphine ligand.

-

In a separate vial under an inert atmosphere, add Pd(OAc)₂ and the SPhos ligand.

-

Add the degassed 1,4-dioxane/water solvent mixture to the Schlenk flask via syringe.

-

Add the catalyst/ligand mixture to the reaction flask.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Parameter | Recommended Condition | Rationale |

| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) | Precursors that are readily reduced in situ to the active Pd(0) catalyst. |

| Ligand | SPhos, XPhos, P(t-Bu)₃ (2-10 mol%) | Bulky, electron-rich phosphine ligands accelerate oxidative addition and reductive elimination. |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ (2-3 equiv) | Activates the boronic acid for transmetalation; strength of base can be tuned.[2] |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of organic solvent and water is common to dissolve both organic and inorganic reagents. |

| Temperature | 80-110 °C | Provides thermal energy to overcome activation barriers, especially the oxidative addition step. |

The Sonogashira reaction provides a powerful route to couple terminal alkynes with aryl or vinyl halides, forming a C(sp²)-C(sp) bond.[6] This reaction is distinguished by its use of a dual-catalyst system, employing both palladium and copper(I).[7]

Causality of Experimental Design: The catalytic cycle involves two interconnected loops.[8] In the palladium cycle, similar to the Suzuki reaction, oxidative addition of this compound to Pd(0) occurs. In the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a highly reactive copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-halide complex. The subsequent reductive elimination yields the alkynylated isoxazole product and regenerates the Pd(0) catalyst.[8][9]

Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene

This protocol is based on standard Sonogashira conditions for aryl bromides.[10][11]

Materials:

-

This compound (1.0 equiv)

-

Phenylacetylene (1.1 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

-

Copper(I) iodide [CuI] (4 mol%)

-

Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-3 equiv, also serves as solvent or co-solvent)

-

Anhydrous Tetrahydrofuran (THF) or DMF (degassed)

Procedure:

-

To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

-

Seal the flask and purge with an inert gas (argon).

-

Add the degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N).

-

Add phenylacetylene dropwise via syringe.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, monitoring by TLC. Reactions are often complete within 2-6 hours.

-

After completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the catalyst and salts.

-

Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.

-

Purify the residue by flash column chromatography.

| Parameter | Recommended Condition | Rationale |

| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ (1-5 mol%) | Standard, commercially available palladium precursors. |

| Cu Co-catalyst | CuI (2-10 mol%) | Essential for the formation of the copper acetylide intermediate, facilitating transmetalation.[8] |

| Base | Et₃N, DIPA, Piperidine | Acts as both a base to deprotonate the alkyne and often as a ligand and/or solvent. |

| Solvent | THF, DMF, Toluene | Aprotic solvents are used to avoid side reactions with the reactive intermediates. |

| Temperature | Room Temperature to 70 °C | Many Sonogashira couplings proceed efficiently at room temperature, but heating may be required for less reactive substrates. |

The Buchwald-Hartwig amination is a premier method for forming C-N bonds by coupling aryl halides with primary or secondary amines.[2] This reaction has profoundly impacted drug discovery, as the aryl amine motif is ubiquitous in pharmaceuticals.[12]

Causality of Experimental Design: This reaction is highly sensitive to the choice of ligand and base.[13] The catalytic cycle follows the familiar oxidative addition -> reductive elimination pathway. A strong, non-nucleophilic base (e.g., sodium tert-butoxide) is required to deprotonate the amine, forming a palladium-amido complex after coordination to the Pd(II) center.[13] The key challenge is facilitating the final reductive elimination step to form the C-N bond, which is promoted by bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) that stabilize the Pd(0) state and increase the rate of product formation.[12]

Protocol 3: Buchwald-Hartwig Amination with Morpholine

This protocol is adapted from procedures for the amination of other bromo-heterocycles.[12][13]

Materials:

-

This compound (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

-

XPhos (4-5 mol%)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

-

Anhydrous Toluene or Dioxane (degassed)

Procedure:

-

In a glovebox or under a robust stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOt-Bu to an oven-dried Schlenk tube.

-

Add this compound to the tube.

-

Add the anhydrous, degassed solvent (e.g., Toluene).

-

Finally, add morpholine via syringe.

-

Seal the tube and heat the mixture in an oil bath at 100-110 °C with stirring.

-

Monitor the reaction by LC-MS. Reactions are typically complete in 6-24 hours.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite®.

-

Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify by flash column chromatography.

| Parameter | Recommended Condition | Rationale |

| Pd Catalyst | Pd₂(dba)₃, Pd(OAc)₂ (1-3 mol%) | Common Pd(0) or Pd(II) precursors. |

| Ligand | XPhos, SPhos, RuPhos, BINAP | Bulky, electron-rich biarylphosphine ligands are essential for promoting the reductive elimination step.[12] |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | A strong, non-nucleophilic base is critical for deprotonating the amine without competing in the reaction. |

| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents are required to prevent quenching of the strong base and catalyst deactivation. |

| Temperature | 80-110 °C | Higher temperatures are often needed to drive the reaction, especially with less reactive aryl chlorides or hindered amines. |

Nucleophilic Aromatic Substitution (SNAr)

Beyond metal catalysis, the bromine at C3 can be directly displaced by strong nucleophiles via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-withdrawing character of the heterocyclic nitrogen and oxygen atoms polarizes the C3 carbon, making it susceptible to nucleophilic attack.

Causality of Experimental Design: This reaction is typically favored with strong, soft nucleophiles like thiolates. The mechanism can proceed through a high-energy intermediate (a Meisenheimer complex) or, more commonly, a concerted pathway where bond-forming and bond-breaking occur simultaneously. The reaction is facilitated by polar aprotic solvents (e.g., DMF, DMSO), which can stabilize the charge separation in the transition state.

This pathway is particularly relevant in drug development for the design of covalent inhibitors, where the isoxazole acts as an electrophilic "warhead" that reacts with a nucleophilic residue (e.g., cysteine) in a biological target's active site.

Protocol 4: SNAr with Sodium Thiophenoxide

This protocol provides a general method for the displacement of the C3-bromide with a sulfur nucleophile.

Materials:

-

This compound (1.0 equiv)

-

Thiophenol (1.1 equiv)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv) or Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a flame-dried, two-neck round-bottom flask under argon, add anhydrous DMF.

-

Cool the flask in an ice bath (0 °C).

-

Carefully add sodium hydride in portions to the stirred solvent. Caution: NaH is highly reactive with water and moisture.

-

Add thiophenol dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 20-30 minutes until hydrogen evolution ceases. This in situ formation of sodium thiophenoxide is crucial.

-

Add a solution of this compound in a small amount of anhydrous DMF to the reaction mixture dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC.

-

Upon completion, carefully quench the reaction by slowly adding it to ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Conclusion

This compound is a high-value synthetic intermediate whose utility is defined by the versatile reactivity of its C3-bromine atom. Through well-established palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—it provides reliable access to a diverse array of C-C and C-N linked isoxazole derivatives. Furthermore, its susceptibility to nucleophilic aromatic substitution offers a direct route for introducing heteroatoms and for applications in covalent inhibitor design. The protocols and principles outlined in this guide serve as a robust starting point for researchers aiming to incorporate this powerful building block into their synthetic programs, enabling the rapid and efficient construction of novel molecules for pharmaceutical and materials science research.

References

- 1. Suzuki–Miyaura cross-coupling reaction of aryl bromides and chlorides with phenylboronic acid under aerobic conditions catalyzed by palladium complexes with thiosemicarbazone ligands | Semantic Scholar [semanticscholar.org]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. rose-hulman.edu [rose-hulman.edu]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ijnc.ir [ijnc.ir]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

Application Note & Protocol: A Regioselective [3+2] Cycloaddition Strategy for the Synthesis of 3-Bromo-4,5-dimethylisoxazole Derivatives

Abstract

This document provides a comprehensive guide for the synthesis of 3-Bromo-4,5-dimethylisoxazole, a valuable heterocyclic scaffold for drug discovery and medicinal chemistry. Recognizing the challenges associated with direct electrophilic bromination of the isoxazole core, which typically favors substitution at the C4-position, this protocol details a robust and regioselective two-step approach. The synthesis commences with the classical Paal-Knorr condensation to form the 4,5-dimethylisoxazole precursor, followed by a highly regioselective 1,3-dipolar cycloaddition of in situ-generated bromonitrile oxide with 2-butyne. This method ensures the precise installation of the bromine atom at the C3-position, providing a versatile synthetic handle for further derivatization. This application note is intended for researchers and professionals in organic synthesis and drug development, offering detailed experimental procedures, mechanistic insights, and characterization guidelines.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a prominent five-membered heterocycle that serves as a cornerstone in a multitude of pharmacologically active compounds.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[3][4] Specifically, the 3,5-dimethylisoxazole moiety has been identified as a novel acetyl-lysine mimetic, showing promise as a ligand for bromodomains, which are key epigenetic regulators implicated in cancer and inflammation.[5]

The introduction of a bromine atom onto the isoxazole scaffold, particularly at the C3-position, creates a highly valuable intermediate. The C-Br bond serves as a versatile synthetic "handle" for introducing further molecular diversity through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the exploration of a vast chemical space for structure-activity relationship (SAR) studies. The 3-bromo-4,5-dihydroisoxazole scaffold, a related structure, is recognized as a potent electrophilic "warhead" capable of covalent modification of biological targets, highlighting the synthetic utility of the C3-bromo functionality.

Synthetic Strategy: A Tale of Two Pathways

The synthesis of this compound presents a classic challenge of regioselectivity. A cursory analysis might suggest a straightforward electrophilic bromination of a pre-formed 4,5-dimethylisoxazole ring. However, the inherent electronic nature of the isoxazole ring directs electrophilic attack preferentially to the C4-position. Therefore, direct bromination would likely yield the undesired 4-bromo isomer as the major product.

To circumvent this challenge, this protocol employs a more strategic and regiochemically precise approach: a 1,3-dipolar cycloaddition . This powerful reaction builds the desired brominated isoxazole ring in a single, controlled step.

Workflow Overview

The overall synthetic strategy is depicted below. It involves two principal stages:

-

Part A: Synthesis of the non-brominated precursor, 4,5-dimethylisoxazole.

-

Part B: Construction of the final this compound via a [3+2] cycloaddition.

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Part A: Synthesis of 4,5-Dimethylisoxazole (Precursor)

This procedure is based on the classical Claisen isoxazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine.

Reaction Scheme:

Materials & Reagents:

| Reagent | Formula | MW ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 3-Methyl-2,4-pentanedione | C₆H₁₀O₂ | 114.14 | 50 | 5.71 g |

| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | 60 (1.2 eq) | 4.17 g |

| Sodium Acetate (Anhydrous) | CH₃COONa | 82.03 | 60 (1.2 eq) | 4.92 g |

| Ethanol (95%) | C₂H₅OH | - | - | 100 mL |

| Diethyl Ether | (C₂H₅)₂O | - | - | ~150 mL |

| Saturated Sodium Bicarbonate | NaHCO₃(aq) | - | - | ~50 mL |

| Brine | NaCl(aq) | - | - | ~50 mL |

| Magnesium Sulfate (Anhydrous) | MgSO₄ | - | - | ~5 g |

Step-by-Step Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-2,4-pentanedione (5.71 g, 50 mmol), hydroxylamine hydrochloride (4.17 g, 60 mmol), sodium acetate (4.92 g, 60 mmol), and ethanol (100 mL).

-

Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 4-6 hours.

-

After completion, allow the mixture to cool to room temperature and then filter to remove the precipitated sodium chloride.

-

Transfer the filtrate to a separatory funnel and add 100 mL of water.

-

Extract the aqueous phase with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield 4,5-dimethylisoxazole as a colorless to light brown liquid.

Part B: Synthesis of this compound

This protocol utilizes a 1,3-dipolar cycloaddition reaction. Bromonitrile oxide is generated in situ from dibromoformaldoxime via base-mediated dehydrohalogenation and is immediately trapped by 2-butyne. This method ensures high regioselectivity, as the cycloaddition proceeds via a concerted mechanism to yield the desired 3,4,5-trisubstituted isoxazole.

Mechanistic Rationale:

References

- 1. 3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole | 882697-80-5 | Benchchem [benchchem.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]